DL-Mevalonolactone-4,4,5,5-D4
Overview
Description
DL-Mevalonolactone-4,4,5,5-D4 is an isotopically labeled form of DL-Mevalonic Acid Lactone. It is a metabolite derived from endophytes of the medicinal plant Erythrina crista-galli. The δ-lactone form of mevalonic acid is a precursor in the mevalonate pathway, which is crucial for the biosynthesis of various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Mevalonolactone-4,4,5,5-D4 can be synthesized through the hydrogenation of mevalonic acid lactone using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation reactors equipped with advanced catalysts and precise control systems to maintain optimal reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: DL-Mevalonolactone-4,4,5,5-D4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and aldehydes.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DL-Mevalonolactone-4,4,5,5-D4 is extensively used in scientific research due to its isotopic labeling, which aids in tracing biochemical pathways and studying enzyme mechanisms. Its applications include:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy for structural analysis.
Biology: Investigating the mevalonate pathway and its role in cellular processes.
Medicine: Studying the metabolism of cholesterol and other sterols, which are vital for understanding cardiovascular diseases.
Industry: Employed in the development of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism by which DL-Mevalonolactone-4,4,5,5-D4 exerts its effects involves its role as a precursor in the mevalonate pathway. This pathway is essential for the biosynthesis of isoprenoids, which are critical for various cellular functions. The compound interacts with enzymes such as HMG-CoA reductase, which is a key regulatory enzyme in cholesterol synthesis.
Comparison with Similar Compounds
DL-Mevalonolactone-4,4,5,5-D4 is unique due to its isotopic labeling, which provides distinct advantages in research applications. Similar compounds include:
DL-Mevalonic Acid Lactone: The non-deuterated form, used in similar biochemical studies but without the isotopic advantage.
Isopentenyl Pyrophosphate (IPP): Another key intermediate in the mevalonate pathway, used in studies of isoprenoid biosynthesis.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5,5,6,6-tetradeuterio-4-hydroxy-4-methyloxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLLUYHCIIH-RRVWJQJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)CC1(C)O)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186506 | |
Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349553-98-6 | |
Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349553-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.